molecular formula C16H22ClN3O3S B2548785 1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide CAS No. 1797057-11-4

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide

Cat. No.: B2548785
CAS No.: 1797057-11-4
M. Wt: 371.88
InChI Key: NZQGCPDJCFUPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, a cyclopentyl group attached to a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide is unique due to its combination of a pyridine ring with a chlorine atom, a carbonyl group, a cyclopentyl group, and a sulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)-N-cyclopentylpiperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c17-15-10-12(7-8-18-15)16(21)20-9-3-6-14(11-20)24(22,23)19-13-4-1-2-5-13/h7-8,10,13-14,19H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQGCPDJCFUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.